N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Hv1 channel inhibition IC50 potency comparison voltage-gated proton channel

N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS 132858-26-5), also designated YHV98-4, is a synthetic small-molecule benzothiazine acetamide that acts as a selective, blood-brain barrier (BBB)-permeable inhibitor of the voltage-gated proton channel Hv1 (HVCN1). The compound was identified through structure-based virtual screening and has a molecular formula of C₁₆H₁₃ClN₂O₂S with a molecular weight of 332.8 g/mol.

Molecular Formula C16H13ClN2O2S
Molecular Weight 332.8g/mol
CAS No. 132858-26-5
Cat. No. B427968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
CAS132858-26-5
Molecular FormulaC16H13ClN2O2S
Molecular Weight332.8g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O2S/c17-10-5-7-11(8-6-10)18-15(20)9-14-16(21)19-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21)
InChIKeyIYIITGYYTBUPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS 132858-26-5) — YHV98-4 Baseline Profile for Research Procurement


N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS 132858-26-5), also designated YHV98-4, is a synthetic small-molecule benzothiazine acetamide that acts as a selective, blood-brain barrier (BBB)-permeable inhibitor of the voltage-gated proton channel Hv1 (HVCN1) [1]. The compound was identified through structure-based virtual screening and has a molecular formula of C₁₆H₁₃ClN₂O₂S with a molecular weight of 332.8 g/mol . Its XLogP3-AA of 2.9 and two hydrogen-bond donors contribute to its BBB penetration capability [2]. YHV98-4 is currently in preclinical development for inflammatory pain and has been characterized in both recombinant systems and native cell types including dorsal root ganglion (DRG) neurons and BV2 microglial cells [1][3].

Why N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Cannot Be Replaced by Generic Hv1 or Benzothiazine Analogs


Within the benzothiazine acetamide chemotype, minor structural perturbations produce profound functional divergence: the ortho-chloro positional isomer S-023-0515 acts as an Hv1 activator (EC₅₀ = 8.41 µM) rather than an inhibitor, while the meta-chloro isomer (CAS 106691-40-1) has no reported Hv1 activity [1]. Among known Hv1 inhibitors, older tool compounds such as 2GBI (IC₅₀ ≈ 38 µM) and ClGBI (IC₅₀ ≈ 15.9 µM) exhibit 15–54-fold lower potency and lack BBB permeability, precluding their use in CNS-targeted studies [2][3]. Even newer inhibitors like NZ-13 (IC₅₀ = 26 µM) and HIF (IC₅₀ = 13 µM) are less potent and have not demonstrated the combination of selectivity, BBB penetration, and in vivo analgesic efficacy that defines YHV98-4 [4][5]. Generic substitution therefore risks loss of target engagement, introduction of off-target pharmacology, or complete functional inversion from inhibition to activation.

N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide — Quantitative Differentiation Evidence for Scientific Selection


Hv1 Inhibitory Potency: 15–54-Fold Improvement Over Legacy Tool Compounds 2GBI and ClGBI

YHV98-4 inhibits the human Hv1 proton channel with an IC₅₀ of 0.7–1.0 µM in recombinant electrophysiology assays . In comparison, the widely used Hv1 tool compound 2GBI exhibits an IC₅₀ of 38 µM for human Hv1, representing a 38–54-fold potency difference [1]. The 5-chloro derivative ClGBI shows an IC₅₀ of 15.9 ± 2.0 µM, approximately 16–23-fold weaker than YHV98-4 [2]. In BV2 microglial cell patch-clamp recordings, YHV98-4 produced a concentration-dependent block with an IC₅₀ of 2.6 ± 1.1 µM, demonstrating target engagement in a native cellular context [3]. The more recently developed HIF inhibitor requires 13 ± 1 µM to achieve 50% inhibition, still 13–19-fold less potent than YHV98-4 [4].

Hv1 channel inhibition IC50 potency comparison voltage-gated proton channel

Ion Channel Selectivity: No Detectable Activity Against Six Pharmacologically Critical Off-Target Channels

YHV98-4 at 20 µM (≥20× its recombinant IC₅₀) produced no detectable inhibition of hERG (Kv11.1), KCNQ2 (Kv7.2), BK (large-conductance Ca²⁺-activated K⁺), Nav1.7, TRPV1, or TRPA1 channels . This contrasts sharply with the NZ-13 family of Hv1 inhibitors, which exhibited comparable or even higher affinity for off-target Kv and NaV channels than for Hv1 [1]. The 2GBI/ClGBI chemotype carries additional pharmacology: 2GBI binds NLRP3 to promote inflammasome assembly and activation, a confounding activity absent in YHV98-4 [2].

ion channel selectivity hERG safety off-target profiling

Blood-Brain Barrier Permeability Enables CNS Applications Inaccessible to 2GBI and ClGBI

YHV98-4 is explicitly characterized as blood-brain barrier permeable, enabling systemic administration to achieve CNS target engagement . Following a single intraperitoneal injection of 10 mg/kg in mice, YHV98-4 reached a plasma concentration of 4 µg/mL with an elimination half-life of 1.75 h and produced rapid analgesia within 30–60 minutes, confirming functional brain penetration [1]. In contrast, 2GBI is membrane-impermeable due to its high polarity and cannot cross the cytoplasmic membrane, precluding its use as a systemic or CNS-penetrant Hv1 inhibitor [2]. ClGBI, while showing improved potency over 2GBI, has not been demonstrated to cross the BBB in any published study .

blood-brain barrier penetration CNS drug delivery in vivo pharmacokinetics

Positional Chlorine Specificity: Ortho-Chloro Analog Inverts Function from Inhibition to Activation

The para-chloro substitution on the phenyl ring of YHV98-4 is essential for Hv1 inhibitory activity. When the chlorine is moved to the ortho position (S-023-0515, CAS not publicly assigned), the compound becomes an Hv1 channel activator with an EC₅₀ of 8.41 ± 1.9 µM in BV2 microglial cells, increasing proton currents by >30% and promoting pro-inflammatory M1 microglial polarization [1]. The meta-chloro isomer (CAS 106691-40-1) has no reported Hv1 modulatory activity in any published study . The fluoro-ortho (S-024-1151) and methyl-ortho (S-024-0755) analogs also showed potentiating rather than inhibitory effects [1]. This positional specificity is confirmed by Hv1 shRNA knockdown experiments that abolished both YHV98-4 inhibitory and S-023-0515 stimulatory effects, verifying on-target mechanisms [1].

structure-activity relationship positional isomerism Hv1 modulation

In Vivo Analgesic Efficacy Comparable to Diclofenac Sodium in Inflammatory Pain Models

Systemic YHV98-4 administration produced rapid analgesic effects in mouse models of inflammatory pain (CFA-induced) and neuropathic pain within 30–60 minutes post-injection [1]. The analgesic potency of YHV98-4 for inflammatory pain was explicitly benchmarked against diclofenac sodium, a clinically used NSAID, and found to be similar in magnitude [1]. Critically, YHV98-4 did not alter baseline pain thresholds, indicating that it does not produce generalized analgesia or motor impairment [1]. Target specificity was confirmed by the complete loss of analgesic effect in Hvcn1-knockout mice and in mice with sensory neuron-specific Hvcn1 knockdown [2]. Additionally, YHV98-4 attenuated morphine-induced hyperalgesia and tolerance, an effect not shared by NSAIDs or conventional analgesics, distinguishing its mechanism from existing pain therapies [2].

inflammatory pain in vivo analgesia diclofenac comparator

Patent-Backed Structural Identity and Purity Specification for Reproducible Procurement

YHV98-4 is specifically claimed in Chinese patent CN114504579B (filed 2020-11-17, published 2024-09-13) covering its use for treatment of pain, inflammation, and opioid-related side effects [1]. This patent explicitly defines the structure as Formula II, providing unambiguous structural identity for procurement verification. Commercial suppliers offer the compound at defined purity grades: >98% as verified by HPLC from ProbeChem, 95% from AKSci, and 90% from Fluorochem . The PubChem entry (CID 366856) provides validated analytical identifiers including InChIKey (IYIITGYYTBUPTI-UHFFFAOYSA-N), canonical SMILES, and computed physicochemical properties (XLogP3-AA = 2.9, rotatable bonds = 3, H-bond donors = 2, H-bond acceptors = 3) [2]. The compound is typically supplied as a solid stable at -20°C for 2 years as powder, with DMSO solubility for in vitro studies and formulated solvent systems available for in vivo administration .

patent coverage purity specification procurement authentication

N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide — High-Value Application Scenarios Based on Validated Differentiation Evidence


In Vivo Preclinical Pain Research Requiring CNS-Penetrant Hv1 Inhibition

For laboratories studying inflammatory or neuropathic pain mechanisms in rodent models, YHV98-4 is the only available Hv1 inhibitor with demonstrated BBB penetration, systemic analgesic efficacy comparable to diclofenac sodium, and the unique ability to attenuate morphine-induced hyperalgesia and tolerance [1][2]. Its rapid onset (30–60 min post-IP) and defined PK profile (plasma concentration 4 µg/mL at 10 mg/kg, t₁/₂ = 1.75 h) enable temporally controlled experimental designs [1]. The compound's lack of effect on baseline pain thresholds ensures that observed analgesia is stimulus-evoked rather than sedative, a critical differentiator from non-selective CNS depressants [1]. Genetic validation using Hvcn1-KO mice confirms on-target mechanism, providing a complete experimental framework for target engagement studies [2].

Neuroinflammation and Microglial Hv1 Pharmacology Studies

In BV2 microglial cell models of LPS-induced neuroinflammation, YHV98-4 at 10 µM significantly reduces proinflammatory cytokines (TNF-α, IL-6, iNOS) and suppresses M1 polarization (CD16/32+ cells reduced from 43.5% to 22.7%) [3]. The compound's validated selectivity over six off-target ion channels (hERG, KCNQ2, BK, Nav1.7, TRPV1, TRPA1) eliminates confounding pharmacology in neuroinflammation readouts . Critically, researchers must verify para-chloro positional identity: the ortho-chloro analog S-023-0515 is an Hv1 activator that increases M1 polarization to 42.9%, producing functionally opposite results [3]. Procurement of authenticated YHV98-4 (>98% HPLC purity) with CAS 132858-26-5 verification is therefore essential for reproducible microglial Hv1 research.

Structure-Activity Relationship (SAR) Studies on Benzothiazine Acetamide Hv1 Modulators

YHV98-4 serves as the para-chloro reference standard for SAR campaigns exploring benzothiazine acetamide-based Hv1 modulators. The Sharma et al. (2025) study provides a complete functional map: para-Cl = inhibitor (IC₅₀ 2.6 µM), ortho-Cl = activator (EC₅₀ 8.41 µM), ortho-F = weak potentiator, ortho-CH₃ = weak potentiator, meta-Cl = no activity [3]. This positional specificity, combined with the patent-defined structural identity (CN114504579B) [4], makes YHV98-4 the essential positive control for any Hv1 inhibitor screening or medicinal chemistry optimization program. The compound's >98% HPLC purity from ProbeChem ensures that observed pharmacology is attributable to the intended structure rather than impurities .

Opioid Adjunct Therapy and Tolerance Reversal Research

YHV98-4 uniquely addresses a critical gap in opioid research: the ability to attenuate morphine-induced hyperalgesia and analgesic tolerance while maintaining Hv1-mediated analgesia [2]. The underlying mechanism involves restoration of the ROS-SHP-1-PI3K/pAKT-CXCL1 signaling pathway that is impaired during chronic opioid exposure . No other Hv1 inhibitor (2GBI, ClGBI, HIF, NZ-13) has demonstrated this dual analgesic plus anti-hyperalgesic profile in vivo [1][2][5]. For research programs investigating opioid-sparing or opioid-side-effect-mitigating strategies, YHV98-4 provides a validated pharmacological tool with a mechanism distinct from both traditional opioids and NSAIDs.

Quote Request

Request a Quote for N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.